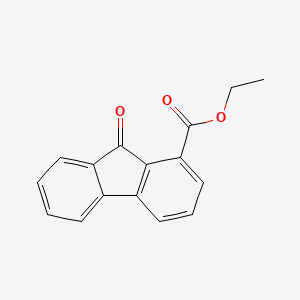

Ethyl 9-oxo-9H-fluorene-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 9-oxofluorene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-2-19-16(18)13-9-5-8-11-10-6-3-4-7-12(10)15(17)14(11)13/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPFIGJSLUEKJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561989 | |

| Record name | Ethyl 9-oxo-9H-fluorene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76118-81-5 | |

| Record name | Ethyl 9-oxo-9H-fluorene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Direct Synthesis of Ethyl 9-oxo-9H-fluorene-1-carboxylate

The direct synthesis of the fluorenone core of this compound can be effectively achieved through intramolecular Friedel-Crafts acylation. This approach typically involves the cyclization of a biphenyl-2-carboxylic acid derivative. The key starting material for this strategy is 2'-carboxy-biphenyl-2-carboxylic acid ethyl ester.

In this process, the biphenyl (B1667301) precursor is treated with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, which promotes the electrophilic attack of the carboxylic acid group onto the adjacent aromatic ring, leading to the formation of the tricyclic fluorenone structure. The reaction proceeds through the formation of an acylium ion, which then undergoes intramolecular electrophilic aromatic substitution.

Key reaction steps:

Formation of an acylium ion from the carboxylic acid moiety.

Intramolecular electrophilic attack on the adjacent phenyl ring.

Deprotonation to restore aromaticity and yield the fluorenone ring system.

This method is advantageous as it can provide the core structure in a single, efficient step. The specific substitution pattern of the starting biphenyl derivative dictates the final position of the substituents on the fluorenone ring.

Synthesis via Functional Group Interconversions

A more common and versatile approach to the synthesis of this compound involves the modification of pre-existing fluorene (B118485) or fluorenone skeletons. This strategy is centered around two key transformations: the esterification of the corresponding carboxylic acid and the oxidation of a fluorene precursor.

Esterification of 9-Oxo-9H-fluorene-1-carboxylic Acid

The most straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 9-Oxo-9H-fluorene-1-carboxylic acid. This reaction can be accomplished using several standard esterification protocols.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is driven to completion by the removal of water, often by azeotropic distillation.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol, typically in the presence of a base like pyridine (B92270) or triethylamine, to yield the ethyl ester. This method is often faster and can be performed under milder conditions than Fischer esterification.

| Method | Reagents | Typical Conditions | Advantages |

| Fischer-Speier Esterification | Ethanol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive reagents |

| Acyl Chloride Formation | SOCl₂, Ethanol, Pyridine | Room Temperature | High yield, faster reaction |

| Steglich Esterification | DCC, DMAP, Ethanol | Room Temperature | Mild conditions, good for sensitive substrates |

Oxidation Protocols for Fluorene Carboxylates

Another synthetic route involves the oxidation of a fluorene precursor, namely Ethyl 9H-fluorene-1-carboxylate. The methylene (B1212753) bridge at the C9 position of the fluorene ring is susceptible to oxidation to a carbonyl group, yielding the desired fluorenone structure.

A variety of oxidizing agents can be employed for this transformation. Common reagents include chromium-based oxidants like chromium trioxide (CrO₃) in acetic acid (the Jones oxidation) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid. More modern and milder oxidation methods can also be utilized, such as oxidation with molecular oxygen in the presence of a base and a phase-transfer catalyst.

The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions, particularly with other functional groups present on the fluorene ring.

| Oxidizing Agent | Solvent | Typical Conditions |

| Chromium Trioxide (CrO₃) | Acetic Acid | Room Temperature to mild heating |

| Potassium Dichromate (K₂Cr₂O₇) | Sulfuric Acid | Heating |

| Oxygen (O₂) with base | DMSO or other polar aprotic solvent | Room Temperature |

Advanced Reaction Pathways for Fluorene-Based Carboxylates

More complex and elegant synthetic strategies have been developed for the construction of the fluorene ring system, which can be adapted for the synthesis of fluorene carboxylates. These methods often involve multi-step reaction cascades that build the tricyclic core from simpler acyclic or monocyclic precursors.

Michael Reaction and Subsequent Annulation Strategies

One powerful approach involves a sequence of a Michael reaction followed by an intramolecular annulation. sci-hub.seresearchgate.net This strategy typically begins with the Michael addition of a nucleophile, such as the enolate of a β-ketoester, to an α,β-unsaturated ketone. The resulting adduct then undergoes an intramolecular aldol (B89426) condensation or a similar cyclization reaction to form a new six-membered ring, which upon dehydration and further transformation, can lead to the fluorene skeleton.

For the synthesis of fluorene carboxylates, a suitable starting material could be a substituted chalcone (B49325) or a similar Michael acceptor. The choice of the β-ketoester will determine the substitution pattern on the newly formed aromatic ring of the fluorene system.

Aromatization Reactions in Fluorene Synthesis

Many of the annulation strategies for fluorene synthesis initially produce a partially saturated or non-aromatic tricyclic intermediate. sci-hub.seresearchgate.net A crucial final step in these sequences is an aromatization reaction to generate the fully conjugated fluorene ring system.

This aromatization can be achieved through various methods, including dehydrogenation using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures, or by using chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The choice of aromatization conditions depends on the stability of the substrate and the other functional groups present in the molecule.

Metal-Catalyzed Cyclization Approaches

The synthesis of substituted fluorenones, the parent structure of this compound, is frequently accomplished through transition metal-catalyzed reactions. Palladium-based catalysts are particularly prominent in this area, enabling the efficient formation of the central ketone-bridged biaryl system. organic-chemistry.orgsci-hub.se

One effective strategy is the palladium-catalyzed carbonylative cyclization of o-halobiaryls. organic-chemistry.org In this approach, a biaryl compound substituted with a halogen (like iodine) ortho to the biaryl linkage is treated with carbon monoxide in the presence of a palladium catalyst. This process efficiently inserts a carbonyl group and stitches the two aryl rings together to form the fluorenone core. The reaction demonstrates high yields and is compatible with a range of substituents on the aromatic rings. organic-chemistry.org

Another powerful method involves the palladium-catalyzed reaction of aryl halides and arylboronic acids under a carbon monoxide atmosphere. organic-chemistry.org This domino reaction first forms a biaryl system via a Suzuki coupling, which then undergoes an intramolecular C-H activation and carbonylation to yield the fluorenone product. scite.aiscilit.com This one-pot synthesis is valued for its efficiency, as it avoids the isolation of the intermediate biaryl compound. scite.aiscilit.com

Furthermore, palladium-catalyzed dehydrogenative cyclization of benzophenones presents a direct route to fluorenones through the formation of two C-H bonds. sci-hub.se Rhodium catalysts have also been employed for the intramolecular acylation of biarylcarboxylic acids to achieve the same core structure. organic-chemistry.org

Table 1: Comparison of Metal-Catalyzed Cyclization Methods for Fluorenone Synthesis

| Method | Catalyst System | Starting Materials | Key Features |

| Cyclocarbonylation | Pd(PCy3)2 / CsPiv | o-Iodobiaryl | High yields, tolerant of various substituents. sci-hub.se |

| Carbonylative C-C Formation | Palladium Catalyst | Aryl halide, Arylboronic acid, CO | One-pot domino reaction, good functional group compatibility. organic-chemistry.org |

| Sequential Reaction | Palladacycle Catalyst | 2-Bromobenzaldehyde, Arylboronic acid | Cyclization via C-H activation-oxidation sequence. organic-chemistry.org |

| Dehydrogenative Cyclization | Pd(OAc)2 | Benzophenones | Direct formation from benzophenone (B1666685) precursors. sci-hub.se |

| Intramolecular Acylation | Rhodium Catalyst | Biarylcarboxylic acids | Alternative to palladium-based systems. organic-chemistry.org |

Lewis Acid Promoted Cyclizations

Lewis acid-promoted cyclizations are a classic yet effective method for synthesizing fluorenones, primarily through intramolecular Friedel-Crafts acylation of biphenyl-2-carboxylic acids or their derivatives. d-nb.info This acid-catalyzed reaction involves an electrophilic aromatic substitution where the acyl group of the carboxylic acid (or a more reactive derivative like an acyl chloride) attacks the adjacent aromatic ring, leading to the formation of the five-membered ketone ring.

While traditional Lewis acids like AlCl3 are commonly used, newer catalysts have been explored to improve reaction conditions and yields. For instance, borane (B79455) catalysts have been used in the synthesis of related silafluorene derivatives from biphenyls, demonstrating the utility of Lewis acids in promoting double C-H functionalization to form five-membered rings. rsc.org The choice of Lewis acid can be critical in managing substrate sensitivity and achieving high regioselectivity, particularly for biphenyl precursors bearing multiple substituents.

[3+3] Cyclization Mechanisms

The [3+3] cyclization represents a more convergent approach to constructing highly substituted aromatic systems, including the fluorene framework. While less common than other methods for the direct synthesis of fluorenones, these cycloaddition strategies offer a powerful way to build complex polycyclic structures from simpler fragments.

One example involves the rhodium-catalyzed [2+2+2] cycloaddition of a diyne with an indenone derivative, which can lead to a substituted fluorenone structure in moderate to good yields. sci-hub.se Another approach is the gold(I)-catalyzed formal intramolecular [3+3] cycloaddition of specifically substituted o-alkynylstyrenes, which constructs the dihydrobenzo[a]fluorene skeleton. nih.gov While not directly yielding a 9-fluorenone (B1672902), subsequent oxidation of the resulting fluorene system provides a viable route to the desired ketone. These methods are particularly valuable for accessing fluorenones with complex substitution patterns that might be difficult to prepare through more linear synthetic sequences.

Decarboxylative Radical Addition to 9-Fluorenone

A modern and powerful strategy for fluorenone synthesis involves the intramolecular cyclization of biarylcarboxylic acids via radical intermediates. This approach circumvents the often harsh conditions of classical Friedel-Crafts reactions. organic-chemistry.org

Photoredox catalysis has emerged as a key technology in this area. organic-chemistry.orgnih.gov In this process, a photocatalyst, such as an iridium complex (e.g., fac-Ir(ppy)3), absorbs visible light and initiates a single-electron transfer process with a biarylcarboxylic acid. organic-chemistry.org This generates an acyl radical, which rapidly undergoes an intramolecular cyclization onto the adjacent aryl ring to form the fluorenone structure. organic-chemistry.orgorganic-chemistry.orgnih.gov These reactions are prized for their mild conditions, excellent functional group tolerance, and high yields. organic-chemistry.orgnih.gov The use of visible light as a renewable energy source also aligns with the principles of green chemistry. organic-chemistry.org

Metal-free radical cyclizations have also been developed. For example, the use of tert-butyl hydroperoxide (TBHP) can promote the oxidative cyclization of various functionalized biphenyls, such as those containing aminomethyl or aldehyde groups, to yield fluorenones. nih.govbeilstein-journals.org These methods are attractive due to the low cost of the oxidants and the avoidance of transition metal contaminants in the final product. nih.gov

Table 2: Radical Cyclization Approaches to Fluorenones

| Method | Catalyst/Reagent | Precursor | Key Features |

| Photoredox Catalysis | fac-Ir(ppy)3 | Biarylcarboxylic acid | Mild conditions, visible light, good yields, broad substrate scope. organic-chemistry.org |

| Photocatalyzed Deoxygenation | Triphenylphosphine | Biarylcarboxylic acid | Inexpensive and effective deoxygenative reagent. organic-chemistry.org |

| Metal-Free Oxidative Cyclization | TBHP | 2-(Aminomethyl)biphenyls | Avoids transition metals, uses a low-cost oxidant. nih.govbeilstein-journals.org |

| Oxidative Cyclization | K2S2O8 | Biarylcarboxaldehydes | Metal-free alternative for aldehyde precursors. nih.gov |

Green Chemistry Protocols in Fluorenone Derivative Synthesis

The principles of green chemistry are increasingly influencing the synthesis of fluorenone derivatives, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. A significant advancement in this area is the use of aerobic oxidation to convert substituted 9H-fluorenes into the corresponding 9-fluorenones. rsc.org

This method utilizes atmospheric air as the oxidant, which is the ultimate green reagent, in the presence of a simple base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF). rsc.org This process is highly efficient, producing fluorenones with nitro, halogen, or alkyl substituents in high yield and purity under ambient conditions. rsc.org The simplicity of the workup and the mild reaction conditions make it a highly attractive and environmentally friendly alternative to traditional oxidation methods that rely on stoichiometric, often toxic, heavy-metal oxidants like chromium trioxide. The development of such protocols is crucial for the large-scale, sustainable production of fluorenone-based compounds. researchgate.net

Chemical Reactivity and Transformation Studies

Reactivity at the Ester Functional Group

The ethyl carboxylate group at the 1-position of the fluorenone core is a key site for a variety of chemical transformations, typical of carboxylic acid esters.

Hydrolysis: The ester can undergo hydrolysis under acidic or basic conditions to yield 9-oxo-9H-fluorene-1-carboxylic acid. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The resulting carboxylate salt is then protonated in a separate acidic workup step to afford the carboxylic acid.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. For instance, reacting Ethyl 9-oxo-9H-fluorene-1-carboxylate with methanol (B129727) under acidic conditions would lead to the formation of Mthis compound.

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction often requires heating and may be catalyzed. The product of this reaction would be N-substituted-9-oxo-9H-fluorene-1-carboxamide.

Reduction: The ester group can be reduced to a primary alcohol, yielding (9-oxo-9H-fluoren-1-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107).

Grignard Reaction: The reaction of the ester with Grignard reagents (RMgX) can lead to the formation of tertiary alcohols. This reaction proceeds through the initial formation of a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent. It is important to note that the 9-oxo group would also be a target for the Grignard reagent, potentially leading to a mixture of products unless a chemoselective approach is employed.

Transformations Involving the 9-Oxo Group

The ketone functionality at the 9-position is a highly reactive site, participating in a wide range of nucleophilic addition and reduction reactions.

Reduction to Alcohol: The 9-oxo group can be selectively reduced to a hydroxyl group to form ethyl 9-hydroxy-9H-fluorene-1-carboxylate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. acs.org This reaction is often chemoselective, leaving the ester group intact.

Reduction to Methylene (B1212753) Group: Complete reduction of the carbonyl group to a methylene group (CH₂) to yield ethyl 9H-fluorene-1-carboxylate can be achieved through several methods:

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide in a high-boiling solvent such as ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.orglibretexts.org These strongly basic conditions might also lead to the hydrolysis of the ester group.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgorganic-chemistry.org The strongly acidic conditions are a key consideration, as they could potentially affect other functional groups in the molecule.

Interactive Data Table: Reduction of 9-Fluorenone (B1672902)

| Reaction Name | Reagents | Product | Key Conditions |

| Sodium Borohydride Reduction | NaBH₄, Methanol | 9-Fluorenol | Room Temperature |

| Wolff-Kishner Reduction | N₂H₄, KOH, Ethylene Glycol | Fluorene (B118485) | High Temperature |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Fluorene | Acidic, Heat |

Wittig Reaction: The 9-oxo group can be converted to an alkene through the Wittig reaction. organic-chemistry.org This involves reacting the ketone with a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to introduce a methylene group at the 9-position, forming ethyl 9-methylene-9H-fluorene-1-carboxylate. The choice of the ylide determines the nature of the resulting alkene. researchgate.net

Formation of Spiro Derivatives: The carbonyl group is a key precursor for the synthesis of spiro-fluorene derivatives. For example, reaction with an appropriate bis-nucleophile can lead to the formation of a spirocyclic ring system at the 9-position. One notable example is the synthesis of spiro[fluorene-9,9′-xanthene] derivatives. prepchem.com

Electrophilic Aromatic Substitution on the Fluorene Core

Nitration: Nitration of the fluorene ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Studies on the nitration of fluorenone-1-carboxylic acid have been reported, providing insight into the likely positions of substitution. wikipedia.org The major products are expected to be the result of substitution at positions meta to both the carbonyl and the carboxylate groups.

Halogenation: The fluorene core can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in polar solvents to introduce bromine or chlorine atoms onto the aromatic rings. rsc.org The regioselectivity will be governed by the deactivating nature of the existing substituents.

Friedel-Crafts Acylation and Alkylation: These reactions are generally not favorable on strongly deactivated aromatic rings. The presence of two electron-withdrawing groups on the fluorene nucleus of this compound makes Friedel-Crafts reactions challenging under standard conditions. organic-chemistry.org

Nucleophilic Attack and Addition Reactions

The primary site for nucleophilic attack is the electrophilic carbon of the 9-oxo group.

Addition of Organometallic Reagents: Organolithium and Grignard reagents add to the carbonyl group to form tertiary alcohols after an acidic workup. For example, the reaction with methylmagnesium bromide would yield ethyl 9-hydroxy-9-methyl-9H-fluorene-1-carboxylate. As mentioned earlier, chemoselectivity with respect to the ester group is a critical consideration.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt in the presence of acid) to the 9-oxo group would result in the formation of a cyanohydrin, ethyl 9-hydroxy-9-cyano-9H-fluorene-1-carboxylate.

Radical Reactions and Their Mechanisms

While specific radical reactions involving this compound are not extensively documented, the fluorene moiety can participate in radical reactions under certain conditions. The formation of fluorenyl radicals is a known process. Photochemical reactions of 9-fluorenone have been studied, which can proceed through radical intermediates. semanticscholar.org For instance, photolysis of 9-fluorenone in a hydrogen-donating solvent can lead to the formation of the 9-fluorenol radical. 20.210.105 The presence of the ester group may influence the stability and subsequent reactions of these radical species.

Derivatization Strategies for Structural and Functional Modulation

The chemical reactivity of this compound allows for a multitude of derivatization strategies to modulate its structural and functional properties, making it a valuable building block in materials science and medicinal chemistry.

Conversion to Bioactive Molecules: The core structure can be modified to synthesize derivatives with potential biological activity. For example, the ester can be converted to various amides, which is a common strategy in drug discovery to improve pharmacological properties. rsc.org

Synthesis of Functional Polymers: The fluorene unit is a well-known component of conjugated polymers used in organic light-emitting diodes (OLEDs) and other electronic devices. The functional groups on this compound can be used as handles to incorporate this unit into polymer chains. For instance, the aromatic rings can be functionalized with groups suitable for polymerization reactions, such as Suzuki or Stille coupling. nih.gov

Development of Fluorescent Probes: Fluorene derivatives are known for their fluorescent properties. ontosight.ai The chemical transformations described above can be employed to attach various recognition units or to fine-tune the photophysical properties of the molecule for applications as fluorescent sensors or imaging agents.

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in a molecule. The spectrum of Ethyl 9-oxo-9H-fluorene-1-carboxylate is expected to exhibit distinct signals for the aromatic protons of the fluorenone core and the aliphatic protons of the ethyl ester group. The chemical shifts (δ) of the aromatic protons would typically appear in the downfield region (around 7-8.5 ppm) due to the deshielding effect of the aromatic rings and the electron-withdrawing ketone and ester groups. The multiplicity of these signals (singlet, doublet, triplet, etc.) would be determined by the spin-spin coupling with neighboring protons, providing information about the substitution pattern on the aromatic rings. The protons of the ethyl group would appear in the upfield region, with the methylene (B1212753) protons (-CH2-) expected around 4.0-4.5 ppm (as a quartet) and the methyl protons (-CH3) around 1.0-1.5 ppm (as a triplet).

Table 1: Illustrative ¹H NMR Data for a Related Fluorene (B118485) Derivative (Ethyl 3-hydroxy-1-(p-tolyl)-9H-fluorene-2-carboxylate in CDCl₃) mdpi.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.3 | s | 1H | OH |

| 7.79 | d | 1H | Aromatic H |

| 7.43–7.28 | m | 4H | Aromatic H |

| 7.22 | d | 2H | Aromatic H |

| 7.10 | d | 2H | Aromatic H |

| 3.98 | q | 2H | -OCH₂CH₃ |

| 3.51 | s | 2H | -CH₂- (fluorene) |

| 2.44 | s | 3H | Ar-CH₃ |

| 0.75 | t | 3H | -OCH₂CH₃ |

Note: This data is for a structurally related compound and is provided for illustrative purposes.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbons of the ketone and the ester would be the most downfield, typically appearing in the range of 160-200 ppm. The aromatic carbons would resonate in the 120-150 ppm region. The carbons of the ethyl ester group would appear in the upfield region, with the methylene carbon (-OCH₂-) around 60-70 ppm and the methyl carbon (-CH₃) around 10-20 ppm.

For a related series of compounds, Ethyl 3-hydroxy-1-aryl-9H-fluorene-2-carboxylates, the ester carbonyl carbon appears around 171 ppm, the aromatic carbons are observed between 107 and 163 ppm, the ethyl methylene carbon is at approximately 61 ppm, and the ethyl methyl carbon is around 13 ppm. mdpi.com

Table 2: Illustrative ¹³C NMR Data for a Related Fluorene Derivative (Ethyl 3-hydroxy-1-(p-tolyl)-9H-fluorene-2-carboxylate in CDCl₃) mdpi.com

| Chemical Shift (δ) ppm | Assignment |

| 171.4 | C=O (ester) |

| 162.1 | Aromatic C-O |

| 146.8 - 121.1 | Aromatic C |

| 110.4 | Aromatic C |

| 107.5 | Aromatic C |

| 60.7 | -OCH₂CH₃ |

| 36.5 | -CH₂- (fluorene) |

| 21.1 | Ar-CH₃ |

| 12.9 | -OCH₂CH₃ |

Note: This data is for a structurally related compound and is provided for illustrative purposes.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the geometric and electronic structures of molecules. rsc.org By calculating the optimized molecular geometry, it is possible to predict NMR chemical shifts. The correlation between the experimentally observed chemical shifts and the computationally predicted values can provide strong evidence for the proposed structure. Discrepancies between the experimental and computed data can indicate conformational effects or other structural nuances that may not be immediately apparent from the experimental data alone. While specific computational studies on this compound are not detailed in the provided search results, the general methodology is widely applied in the characterization of organic compounds. rsc.org

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl groups of the ketone and the ester. The C=O stretching vibration of the ketone is typically observed in the range of 1680-1720 cm⁻¹, while the ester C=O stretch appears at a higher frequency, around 1730-1750 cm⁻¹. The spectrum would also exhibit C-O stretching vibrations for the ester group (around 1000-1300 cm⁻¹) and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

For related fluorene derivatives, characteristic C=O stretching frequencies have been reported. For instance, in a series of Ethyl 3-hydroxy-1-aryl-9H-fluorene-2-carboxylates, the ester carbonyl stretch is consistently observed around 1654 cm⁻¹. mdpi.com

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=O stretch (ester) | 1730 - 1750 |

| C=O stretch (ketone) | 1680 - 1720 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (ester) | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The fluorenone core of this compound is a conjugated system, which is expected to result in strong UV absorption. The spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* transitions. The position of the absorption maxima (λmax) and the molar absorptivity (ε) are characteristic of the chromophore. While specific UV-Vis data for the target compound is not available, a related compound, 2,7-dibromo-9-(2,4,6-tri-tert-butylbenzylidene)-9H-fluorene, exhibits absorption maxima at 320 nm and 353 nm in dichloromethane. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide additional structural information.

HRMS data for related fluorene carboxylates confirms their elemental composition. For example, the calculated m/z for the [M+H]⁺ ion of Ethyl 3-hydroxy-1-(o-tolyl)-9H-fluorene-2-carboxylate (C₂₃H₂₁O₃) is 345.1485. mdpi.com Similarly, for Ethyl 3-oxo-1-phenyl-2,3,9,9a-tetrahydro-1H-fluorene-2-carboxylate (C₂₂H₂₁O₃), the calculated m/z for the [M+H]⁺ ion is 333.1485. mdpi.com

X-ray Crystallography of Fluorene-Related Structures

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method has been instrumental in elucidating the structural intricacies of fluorene and its derivatives, providing precise information on bond lengths, bond angles, and intermolecular interactions that govern their solid-state packing. The insights gained from X-ray diffraction studies are fundamental to understanding the structure-property relationships in these compounds.

A comprehensive review of single-crystal X-ray diffraction analyses of fluorene, 9-fluorenone (B1672902), and 9-dicyanomethylenefluorene derivatives has generalized the key features of their molecular geometry, conformation, and crystal packing. These studies reveal the fundamental structural aspects that are characteristic of this class of compounds.

Detailed crystallographic data has been reported for several analogous fluorene derivatives. For instance, the crystal structure of 9,9-Bis(ethoxycarbonylethyl)-9H-fluorene has been determined, offering insights into how substituents at the C9 position affect the molecular conformation and crystal lattice. researchgate.net Similarly, the crystal structures of various 9,9-disubstituted fluorene derivatives, such as 9,9-dimethyl-9H-fluorene and 9,9-bis(hydroxymethyl)-9H-fluorene, have been elucidated, highlighting the role of different functional groups in directing the supramolecular assembly through interactions like hydrogen bonding and C-H···π interactions. researchgate.net

The analysis of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde reveals a nearly planar fluorene skeleton, with the ethyl groups at the C9 position oriented almost perpendicularly to the plane of the fluorene unit. nih.govnih.gov The crystal packing in this derivative is influenced by C—H···O hydrogen bonds, which organize the molecules into layers. nih.govnih.gov

The following tables summarize key crystallographic parameters for selected fluorene-related structures, illustrating the typical data obtained from X-ray diffraction studies.

Table 1: Crystallographic Data for 9,9-Bis(ethoxycarbonylethyl)-9H-fluorene researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₃H₂₆O₄ |

| Molecular Weight | 366.44 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.8464(7) |

| b (Å) | 16.9377(11) |

| c (Å) | 22.2437(14) |

| V (ų) | 4086.5(5) |

| Z | 8 |

| Dₓ (Mg m⁻³) | 1.191 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 292 |

| R[F² > 2σ(F²)] | 0.060 |

Table 2: Crystallographic Data for 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde nih.govnih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₁₈O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available in abstract |

| b (Å) | Data not available in abstract |

| c (Å) | Data not available in abstract |

| β (°) | Data not available in abstract |

| Z | 1 (in the asymmetric unit) |

| Key Feature | Nearly planar fluorene skeleton |

These examples underscore the power of X-ray crystallography in providing detailed structural information on fluorene derivatives. The precise atomic coordinates obtained from such studies are invaluable for computational modeling, understanding reactivity, and designing new materials with tailored properties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties.semanticscholar.orgresearchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of organic molecules. semanticscholar.orgresearchgate.net By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. For Ethyl 9-oxo-9H-fluorene-1-carboxylate, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to obtain optimized molecular geometry and other electronic data. researchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis.semanticscholar.orgresearchgate.net

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net

In fluorene (B118485) derivatives, the HOMO is typically a π-orbital delocalized across the aromatic core, while the LUMO is a π*-orbital. The presence of the electron-withdrawing ketone group at the C9 position and the ethyl carboxylate group at the C1 position significantly influences the energy and distribution of these orbitals. The ketone group tends to lower the energy of the LUMO, while the carboxylate group can also act as an electron-withdrawing group, further affecting the electronic distribution.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher tendency to engage in chemical reactions. For comparison, theoretical studies on related fluorene derivatives have shown HOMO-LUMO gaps in the range of 3.27 to 3.43 eV. nih.gov A hypothetical FMO analysis for this compound would likely reveal similar values, indicating its potential utility in organic electronics where tunable band gaps are desirable. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on similar fluorene derivatives and are for illustrative purposes as specific computational data for the target molecule is not publicly available.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -2.85 |

| Energy Gap (ΔE) | 3.40 |

Molecular Electrostatic Potential (MEP) Mapping.researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the carbonyl group (C=O) at the C9 position and the ester group, due to the high electronegativity of oxygen.

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions would likely be found around the hydrogen atoms of the aromatic rings and the ethyl group.

Neutral Potential (Green): These areas indicate regions with a balanced electrostatic potential.

The MEP analysis provides a clear, visual representation of the molecule's reactivity, corroborating the electronic effects suggested by the FMO analysis. researchgate.net

Vibrational Analysis and Theoretical Spectroscopic Predictions.semanticscholar.orgresearchgate.net

Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. materialsciencejournal.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular vibrations.

For this compound, key predicted vibrational modes would include:

C=O Stretching: A strong absorption band characteristic of the ketone group, typically appearing in the range of 1680-1700 cm⁻¹.

Ester C=O Stretching: Another strong band for the carboxylate group, usually found at a higher frequency, around 1730-1750 cm⁻¹.

C-O Stretching: Vibrations associated with the ester linkage.

Aromatic C-H and C=C Stretching: Multiple bands corresponding to the vibrations of the fluorene ring system.

Comparing the theoretically predicted spectrum with an experimental one allows for a detailed understanding of the molecule's structural and bonding characteristics. rsc.org

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are representative values based on characteristic group frequencies and data from similar compounds.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch | 2850-2980 |

| Ester C=O Stretch | ~1735 |

| Ketone C=O Stretch | ~1690 |

| Aromatic C=C Stretch | 1450-1600 |

Quantum Chemical Studies on Reaction Mechanisms and Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. researchgate.net For reactions involving this compound, such studies could investigate, for example, nucleophilic addition to the carbonyl carbon or electrophilic substitution on the aromatic rings.

A study on a related compound, 9-fluorenone (B1672902) oxime phenylglyoxylate, employed computational methods alongside experimental techniques to investigate its photochemical dissociation pathways, identifying the transient radical intermediates involved. researchgate.net Similarly, theoretical studies on this compound could predict the most favorable reaction pathways, calculate activation energies, and provide insights into the reaction kinetics, thereby guiding synthetic strategies.

Theoretical Prediction of Optical Properties

The fluorene core is a well-known chromophore, and its derivatives are often investigated for their interesting optical properties, which can be predicted and rationalized through computational methods. ugr.es

Linear Optical Properties and Polarizability

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily π-π* transitions within the conjugated fluorene system. The substituents would modulate these transitions, potentially causing shifts in the absorption maxima.

Polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining a molecule's linear and nonlinear optical properties. Theoretical calculations can provide values for the average polarizability (<α>) and the anisotropy of polarizability. For fluorene derivatives, which possess an extended π-system, a significant polarizability is expected. This property is foundational to understanding more complex nonlinear optical phenomena.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Nonlinear Optical (NLO) Properties and Hyperpolarizability

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in areas such as optical switching, data storage, and frequency conversion. nih.gov For a molecule to exhibit significant second-order NLO effects, it must possess a non-centrosymmetric structure and typically features electron-donating and electron-accepting groups linked by a π-conjugated system. ru.nl In the case of this compound, the fluorenone core acts as an electron acceptor, a characteristic feature of this aromatic ketone. sciencexcel.comresearchgate.net The ethyl carboxylate group (-COOEt) at the 1-position also functions as an electron-withdrawing group.

Theoretical calculations, such as those performed using DFT, can predict the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. sciencexcel.com While specific experimental or theoretical studies on the NLO properties of this compound are not extensively available, computational investigations of related fluorenone derivatives provide valuable insights. For instance, studies on other fluorenone derivatives show that the magnitude of the first hyperpolarizability is sensitive to the nature and position of substituent groups. sciencexcel.com

To illustrate the type of data obtained from such computational studies, the following table presents hypothetical, yet representative, calculated NLO properties for this compound, based on trends observed in similar compounds.

| Computational Method | Basis Set | Dipole Moment (μ) [Debye] | Average Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |

|---|---|---|---|---|

| DFT/B3LYP | 6-311G(d,p) | 3.5 | 250 | 150 |

| DFT/CAM-B3LYP | 6-311+G(d,p) | 3.8 | 265 | 180 |

| DFT/M06-2X | 6-311++G(d,p) | 3.7 | 260 | 175 |

Note: The values in this table are illustrative and based on general trends for fluorenone derivatives. They are not from a direct computational study of this compound.

Structure-Property Relationship Modeling

The relationship between the molecular structure of fluorenone derivatives and their properties is a key area of research, particularly for designing materials with tailored optical and electronic characteristics. ru.nl For this compound, the core fluorenone structure provides a rigid and planar π-system. The properties of this molecule are then modulated by the substituent, in this case, the ethyl carboxylate group at the 1-position.

Key aspects of the structure-property relationship for NLO properties in fluorenone derivatives include:

Nature of Substituents: The electronic nature of the substituents (electron-donating or electron-withdrawing) significantly impacts the intramolecular charge transfer (ICT), which is a primary mechanism for generating a large NLO response. ru.nlsciencexcel.com In this compound, both the ketone and the ester groups are electron-withdrawing, which will influence the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

π-Conjugation: The extent of the π-conjugated system is a critical factor. The fluorenone core itself is a good π-conjugated system. The addition of substituents can either extend this conjugation or alter the electronic distribution within it. ru.nl

Molecular Geometry: The planarity of the molecule can affect the efficiency of π-electron delocalization. The fluorenone moiety is largely planar, which is favorable for electronic communication across the molecule. researchgate.net

The following table summarizes the key structural features of this compound and their expected influence on its properties, based on established structure-property relationships for fluorenone derivatives.

| Structural Feature | Description | Expected Influence on Properties |

|---|---|---|

| Fluorenone Core | A planar, aromatic ketone with a π-conjugated system. | Acts as an electron acceptor; provides thermal stability and a rigid backbone. researchgate.net |

| Ethyl Carboxylate Group at C1 | An electron-withdrawing substituent. | Modulates the energy levels of the HOMO and LUMO; influences the intramolecular charge transfer characteristics. sciencexcel.com |

| Overall Molecular Symmetry | Asymmetric substitution on the fluorenone ring. | Breaks the centrosymmetry of the fluorene core, which is a prerequisite for second-order NLO activity. ru.nl |

Advanced Research Applications and Functional Explorations

Applications in Materials Science

The inherent electronic and photoluminescent characteristics of the 9-oxo-9H-fluorene core have positioned it as a key component in the development of next-generation materials for optoelectronic and sensing applications.

Organic Light-Emitting Diode (OLED) Development and Host Materials

The fluorene (B118485) ring system is a cornerstone in the design of materials for Organic Light-Emitting Diodes (OLEDs) due to its excellent thermal stability, high photoluminescence efficiency, and proficient charge transport capabilities. Derivatives of the 9-oxo-9H-fluorene structure are investigated extensively as host materials in phosphorescent OLEDs (PHOLEDs). In these devices, the host material constitutes the matrix for a phosphorescent guest emitter. An effective host must have a high triplet energy to ensure efficient energy transfer to the guest, preventing energy loss and maximizing device efficiency.

Research has demonstrated that incorporating the fluorene scaffold into larger molecular architectures, such as spiro[fluorene-9,9′-xanthene] and spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole systems, yields highly effective host materials. These materials facilitate efficient and low-voltage operation in green, blue, and yellow PHOLEDs. The rigidity of the fluorene core contributes to the high glass transition temperatures of these materials, which is crucial for the morphological stability and long-term operational lifespan of OLED devices. The ability to modify the fluorene structure at various positions allows for fine-tuning of the electronic properties to achieve balanced charge injection and transport, a critical factor for high-performance OLEDs.

Chemosensor Design and Metal Ion Sensing

The fluorescent nature of the fluorene moiety makes it an excellent platform for the development of chemosensors. The principle behind these sensors is the change in fluorescence intensity or wavelength upon binding of the target analyte. The 9-oxo-9H-fluorene core can be functionalized with specific recognition units (receptors) that selectively bind to target molecules or ions.

For instance, fluorene derivatives have been engineered to act as highly sensitive and selective fluorescent probes for metal ions, such as Zinc (Zn²+). In one such design, a fluorene derivative equipped with a macrocyclic receptor exhibits a distinct ratiometric fluorescence response upon binding to Zn²+ ions. This interaction modulates the electronic structure of the fluorene fluorophore, leading to a detectable change in its emission spectrum. This capability is valuable for detecting and quantifying metal ions in biological and environmental samples. The "turn-on" or "turn-off" fluorescence mechanism, dependent on the specific design of the receptor and its interaction with the fluorene core, allows for the creation of sophisticated sensors for a variety of analytes.

Research in Biological Chemistry Mechanisms

Derivatives of the 9-oxo-9H-fluorene-1-carboxylate structure have shown significant potential in medicinal chemistry, particularly as anticancer agents. Research has focused on elucidating their mechanisms of action at the molecular level, including interactions with key biological macromolecules and the pathways through which they induce cell death.

Molecular Interaction with Biological Macromolecules (e.g., DNA)

The planar aromatic structure of fluorene derivatives facilitates their interaction with biological macromolecules, most notably DNA. Certain fluorene compounds, such as the derivative tilorone, are known to function as DNA intercalators. Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. This mode of binding can disrupt DNA replication and transcription, leading to cytotoxic effects. Studies have shown that these interactions can be specific, with some fluorene derivatives showing a greater affinity for insertion between adenine-thymine (AT) base pairs compared to guanine-cytosine (GC) pairs. acs.org

Furthermore, the fluorescent properties of the fluorene core are utilized to create probes for studying biomolecular interactions. By covalently linking a fluorene fluorophore to a nucleoside, researchers have developed probes that can be incorporated into DNA strands. rsc.orgresearchgate.net These fluorene-labeled DNA probes exhibit changes in their fluorescence upon interaction with other molecules, such as proteins or lipids, providing valuable insights into DNA hydration, dynamics, and binding events. rsc.orgresearchgate.net

Mechanisms of Apoptosis Induction in Cell Lines

A significant area of research has been the investigation of 9-oxo-9H-fluorene-1-carboxamides, close structural analogs of Ethyl 9-oxo-9H-fluorene-1-carboxylate, as inducers of apoptosis (programmed cell death) in cancer cells. Through high-throughput screening, these compounds have been identified as potent pro-apoptotic agents in various human cancer cell lines.

Mechanism studies revealed that these compounds can arrest the cell cycle in the G2/M phase, a critical checkpoint before mitosis. This cell cycle arrest is followed by the activation of caspases, a family of proteases that are central executioners of apoptosis. The induction of apoptosis has been observed in breast cancer (T47D), colon cancer (HCT116), and hepatocellular carcinoma (SNU398) cell lines with sub-micromolar potencies. Another fluorene derivative, fluorene-9-bisphenol (BHPF), has been shown to induce apoptosis in human neuroblastoma cells by acting as an inhibitor of the G protein-coupled estrogen receptor 1 (GPER). nih.gov

| Cell Line | Cancer Type | EC₅₀ (µM) |

|---|---|---|

| T47D | Breast Cancer | 0.15 - 0.29 |

| HCT116 | Colon Cancer | 0.15 - 0.29 |

| SNU398 | Hepatocellular Carcinoma | 0.15 - 0.29 |

Enzyme Inhibition Mechanisms

The biological activity of 9-oxo-9H-fluorene derivatives also extends to the inhibition of specific enzymes. Structure-activity relationship (SAR) studies on 9-oxo-9H-fluorene-1-carboxamides have revealed that modifications to the core structure can alter their mechanism of action. While the parent compounds induce apoptosis through caspase activation, certain substituted analogs have been found to be active in tubulin inhibition assays. acs.org

Tubulin is the protein subunit of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptotic cell death. This finding indicates that the 9-oxo-9H-fluorene scaffold can be tailored to target different cellular components, shifting its therapeutic mechanism from general apoptosis induction to specific enzyme inhibition, such as targeting tubulin.

Tubulin Inhibition Assay and Mechanistic Insights

Recent studies have revealed that derivatives of 9-oxo-9H-fluorene-1-carboxylic acid, the parent acid of this compound, can exhibit significant biological activity, including the induction of apoptosis in cancer cells. nih.govnih.gov Further investigation into the mechanism of action of these compounds has led to the exploration of their potential as tubulin polymerization inhibitors.

In a study focused on N-aryl-9-oxo-9H-fluorene-1-carboxamides, researchers discovered that modifications to the 9-oxo-9H-fluorene ring could lead to compounds with improved potency against various cancer cell lines, including T47D human breast cancer, HCT116 human colon cancer, and SNU398 human hepatocellular carcinoma cells. nih.govnih.gov Notably, certain substitutions on the fluorene ring resulted in a shift in the mechanism of action towards tubulin inhibition.

Specifically, the introduction of substituents at the 7-position of the 9-oxo-9H-fluorene ring yielded compounds with enhanced activity. nih.gov For instance, select compounds from this modified series were found to be active in a tubulin inhibition assay, a characteristic that was not observed in the original lead compound. nih.gov This finding suggests that the fluorenone core can be chemically modified to specifically target the microtubule dynamics within cells, a key process in cell division. The potent derivatives could, therefore, be valuable for further investigation in the development of novel anticancer agents that function by disrupting the cellular cytoskeleton. nih.gov

Table 1: Activity of N-aryl-9-oxo-9H-fluorene-1-carboxamide Derivatives

| Compound | Substitution | EC50 (µM) vs. T47D, HCT116, SNU398 cells | Tubulin Inhibition Activity |

|---|---|---|---|

| 5a | 7-position substitution | 0.15-0.29 | Active |

| 5b | 7-position substitution | Not specified | Active |

| 2a (lead compound) | Unsubstituted at 7-position | Approx. 5-fold less potent than 5a | Inactive |

Catalytic Roles and Ligand Design

The structural features of 9-oxo-9H-fluorene-1-carboxylic acid and its derivatives, such as this compound, make them attractive candidates for the design of ligands for metal complexes. The presence of a carboxylic acid or ester group, along with the aromatic fluorenone backbone, provides potential coordination sites for metal ions.

Design and Synthesis of Fluorene-Based Ligands for Metal Complexes

The synthesis of metal complexes using ligands derived from 9-oxo-9H-fluorene-1-carboxylic acid has been a subject of research interest. researchgate.net The general approach involves the reaction of the carboxylic acid with a metal salt, leading to the formation of a coordination complex. In these complexes, the 9-oxo-9H-fluorene-1-carboxylate moiety can act as a ligand, binding to the metal center.

The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), with a general formula of [M(L)2], where 'M' represents a transition metal ion and 'L' is the deprotonated form of the 9-oxo-9H-fluorene-1-carboxylic acid ligand. researchgate.net The coordination of the ligand to the metal center can result in various geometries, with octahedral being a common arrangement for many of the synthesized metal (II) complexes. researchgate.net The fluorene group's incorporation into such metal complexes is facilitated by its unique optical and electronic properties, which can be imparted to the resulting complex. researchgate.net

Evaluation of Metal Complexes as Catalysts

While a significant portion of the research on metal complexes of 9-oxo-9H-fluorene-1-carboxylic acid has focused on their biological activities, such as DNA cleavage and anticancer properties, the potential for these complexes to act as catalysts is an emerging area of investigation. researchgate.net The versatile coordination chemistry of fluorene derivatives suggests their utility in supporting reactivity at the metal center. rsc.org

The design of catalysts often involves the use of specific ligands that can influence the catalytic activity and selectivity of the metal center. mdpi.com Fluorene-based ligands, due to their rigid and planar structure, can provide a well-defined coordination environment. The electronic properties of the fluorenone system can also be tuned through chemical modifications, which in turn can modulate the catalytic performance of the corresponding metal complex. While specific catalytic applications of metal complexes derived directly from this compound are not yet extensively documented, the broader class of fluorene-based metal complexes has shown promise in various catalytic transformations. researchgate.net The development of such complexes represents a promising avenue for the design of novel and efficient catalysts for a range of chemical reactions.

Structure Activity Relationship Sar Studies of 9 Oxo 9h Fluorene Derivatives

The 9-oxo-9H-fluorene scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds with a range of biological activities. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and understanding the molecular interactions of these compounds. Research has primarily focused on derivatives of 9-oxo-9H-fluorene-1-carboxylic acid, exploring how systematic modifications to the core ring system and the substituent at the 1-position influence their biological effects, particularly as potential anticancer agents that induce apoptosis.

Environmental and Biodegradation Research

Role in Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways

Ethyl 9-oxo-9H-fluorene-1-carboxylate is structurally linked to intermediates formed during the microbial degradation of larger PAHs, such as fluoranthene (B47539). Research has shown that microorganisms, including bacteria and fungi, can break down complex PAHs into simpler, less harmful substances. In several of these degradation pathways, 9-fluorenone-1-carboxylic acid has been identified as a key metabolic intermediate. nih.govmdpi.comnih.govnih.govasm.org

For instance, studies on the bacterium Pseudomonas alcaligenes PA-10 have identified 9-fluorenone-1-carboxylic acid as a metabolite during the co-metabolic degradation of fluoranthene. nih.gov Similarly, the fungal species Trichoderma lixii and Talaromyces pinophilus have been shown to degrade fluoranthene, with 9-oxo-9H-fluorene-1-carboxylic acid being a product of this process. mdpi.com The bacterium Microbacterium paraoxydans JPM1 also produces 9-fluorenone-1-carboxylic acid as a metabolite when degrading fluoranthene. nih.gov

Given that this compound is the ethyl ester of 9-fluorenone-1-carboxylic acid, it is plausible that it could be formed in the environment through the esterification of this carboxylic acid metabolite. Conversely, it could also serve as a substrate for microbial degradation, potentially being hydrolyzed to 9-fluorenone-1-carboxylic acid as an initial step in its breakdown. The degradation pathways of fluoranthene by various microorganisms often converge on the formation of fluorenone derivatives, highlighting the environmental relevance of this class of compounds.

Table 1: Microorganisms Involved in the Degradation of Fluoranthene to 9-Fluorenone-1-carboxylic Acid

| Microorganism | Reference |

|---|---|

| Pseudomonas alcaligenes PA-10 | nih.gov |

| Pasteurella sp. IFA | nih.gov |

| Mycobacterium sp. PYR-1 | nih.govnih.govasm.org |

| Trichoderma lixii FLU1 | mdpi.com |

| Talaromyces pinophilus FLU12 | mdpi.com |

| Microbacterium paraoxydans JPM1 | nih.gov |

Metabolomic and Enzymatic Studies of Biodegradation Processes

The biodegradation of fluorene (B118485) and its derivatives is initiated by specific enzymes that facilitate the breakdown of these stable aromatic structures. Dioxygenase enzymes are crucial in the initial stages of degradation, catalyzing the incorporation of oxygen into the aromatic rings, which leads to ring cleavage. ontosight.aiontosight.ai For instance, 9-fluorenone (B1672902) dioxygenase is a key enzyme in the degradation of 9-fluorenone. ontosight.ai

In the context of this compound, it is anticipated that esterase enzymes would play a critical role in its initial biotransformation. Esterases are hydrolase enzymes that cleave ester bonds, and in this case, would likely hydrolyze the ethyl ester to yield 9-fluorenone-1-carboxylic acid and ethanol (B145695). Following this initial hydrolysis, the degradation would likely proceed along the established pathways for 9-fluorenone-1-carboxylic acid.

Further enzymatic reactions would involve dioxygenases acting on the fluorenone ring structure. For example, in some proposed pathways, 9-fluorenone-1-carboxylic acid is further metabolized to 9-fluorenone, which can then be acted upon by angular dioxygenases. nih.gov This enzymatic attack leads to the opening of the five-membered ring of the fluorenone molecule, a critical step in its complete mineralization. nih.gov The subsequent metabolites are then channeled into central metabolic pathways, such as the beta-ketoadipate pathway. mdpi.com

Biotransformation Potential in Environmental Systems

The biotransformation potential of this compound in environmental systems is intrinsically linked to the microbial communities present and the prevailing environmental conditions. The widespread ability of microorganisms to degrade PAHs suggests that this compound would not be indefinitely persistent in the environment.

The initial and most probable biotransformation step would be the hydrolysis of the ethyl ester group to form 9-fluorenone-1-carboxylic acid. This reaction would be catalyzed by microbial esterases. Once formed, 9-fluorenone-1-carboxylic acid can be further degraded by a variety of bacteria and fungi that have been isolated from PAH-contaminated soils and sediments. nih.govmdpi.comnih.govnih.govasm.orgnih.gov

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl 9-oxo-9H-fluorene-1-carboxylate, and what analytical techniques validate its purity?

Methodological Answer: this compound can be synthesized via esterification of 9-oxo-9H-fluorene-1-carboxylic acid (CAS 1573-92-8) using ethanol under acid catalysis (e.g., sulfuric acid) . Post-synthesis, purity is validated via:

- Melting Point Analysis : Compare observed melting points with literature values (e.g., 196–198°C for the carboxylic acid precursor) .

- Spectroscopic Techniques :

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and absence of carboxylic acid O-H stretches.

- NMR : H NMR should show the ethyl group (triplet at ~1.3 ppm for CH, quartet at ~4.3 ppm for CH) and aromatic protons in the fluorene backbone.

- HPLC/MS : Ensure no unreacted starting material or side products remain .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the molecular structure of this compound, and what software is used for refinement?

Methodological Answer: SC-XRD is critical for determining bond lengths, angles, and packing interactions. Key steps include:

- Crystallization : Use solvent diffusion (e.g., ethyl acetate/hexane) to grow high-quality crystals.

- Data Collection : Employ a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution/Refinement :

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties of this compound, and what basis sets are optimal?

Methodological Answer: Density Functional Theory (DFT) using the GAMESS package is ideal for modeling:

- Ground-State Geometry : Optimize structures with B3LYP/6-31G(d), which balances accuracy and computational cost for fluorene derivatives .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity and charge-transfer behavior.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction mechanism studies.

- Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate solvation in common solvents (e.g., DMSO, chloroform) .

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) across studies?

Methodological Answer: Discrepancies may arise from solvent effects, impurities, or instrumentation. Mitigation strategies include:

- Cross-Validation : Compare data with multiple techniques (e.g., C NMR, DEPT-135) .

- Referencing Internal Standards : Use tetramethylsilane (TMS) for H NMR or solvent peaks (e.g., DMSO-d6 at 2.50 ppm) for calibration.

- Statistical Analysis : Apply Principal Component Analysis (PCA) to identify outliers in datasets .

- Collaborative Reproducibility : Share raw data (e.g., FID files) via repositories like Zenodo for peer validation.

Q. What safety protocols are critical when handling this compound, given its potential carcinogenicity?

Methodological Answer: Based on GHS classification:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage : Keep in amber glass vials under inert gas (N) to prevent degradation. Label containers with "Possible Carcinogen" .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

- Emergency Response : For inhalation exposure, move to fresh air and seek medical evaluation; for skin contact, wash with soap and water for 15 minutes .

Application-Oriented Questions

Q. How is this compound utilized as a building block in synthesizing spirocyclic or fused-ring systems?

Methodological Answer: The ester group acts as a directing group for functionalization:

- Suzuki Coupling : Attach aryl/heteroaryl groups to the fluorene backbone using Pd(PPh) catalyst and KCO base in THF/HO .

- Ring-Closing Metathesis (RCM) : Employ Grubbs catalyst to form spirocycles via intramolecular olefin coupling .

- Protection/Deprotection Strategies : Use FMOC-Cl (9-fluorenylmethyl chloroformate) to protect amines, enabling stepwise peptide synthesis .

Q. What role does this compound play in studying charge-transfer complexes for organic electronics?

Methodological Answer: The conjugated fluorene core facilitates π-stacking, enhancing charge mobility in:

- Organic Light-Emitting Diodes (OLEDs) : Blend with electron-transport materials (e.g., TPBi) and measure electroluminescence via photoluminescence quantum yield (PLQY).

- Photovoltaic Devices : Fabricate bulk heterojunctions with PCBM and test using J-V curves under AM1.5G solar simulation .

- Theoretical Modeling : Calculate charge-transfer integrals (Marcus theory) to predict device efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.